4-(Benzo[b]thiophen-3-yl)butan-2-amine

Chirality Enantiomeric resolution Structure–activity relationship

4-(Benzo[b]thiophen-3-yl)butan-2-amine (CAS 1342177-19-8) is a synthetic small-molecule arylalkylamine composed of a benzo[b]thiophene core linked at the 3-position to a butan-2-amine side chain. With a molecular formula of C₁₂H₁₅NS and a molecular weight of 205.32 g·mol⁻¹, it belongs to the broader class of 3-substituted benzo[b]thiophene derivatives that serve as key intermediates in medicinal chemistry and materials science.

Molecular Formula C12H15NS
Molecular Weight 205.32 g/mol
Cat. No. B13612197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[b]thiophen-3-yl)butan-2-amine
Molecular FormulaC12H15NS
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESCC(CCC1=CSC2=CC=CC=C21)N
InChIInChI=1S/C12H15NS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9H,6-7,13H2,1H3
InChIKeyXUUMTFSQZAKYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzo[b]thiophen-3-yl)butan-2-amine: Structural Identity and Class Context for Research Procurement


4-(Benzo[b]thiophen-3-yl)butan-2-amine (CAS 1342177-19-8) is a synthetic small-molecule arylalkylamine composed of a benzo[b]thiophene core linked at the 3-position to a butan-2-amine side chain [1]. With a molecular formula of C₁₂H₁₅NS and a molecular weight of 205.32 g·mol⁻¹, it belongs to the broader class of 3-substituted benzo[b]thiophene derivatives that serve as key intermediates in medicinal chemistry and materials science . The compound's computed XLogP3 of 3, a single hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 54.3 Ų place it within a physicochemical space suitable for blood–brain barrier penetration and membrane permeability [1]. Its close structural analogs—differing only in the position of the primary amine along the butyl chain or in the length of the alkyl linker—exhibit distinct property profiles that preclude blanket interchangeability in structure–activity relationships (SAR) or formulation contexts.

Why 4-(Benzo[b]thiophen-3-yl)butan-2-amine Cannot Be Swapped with Positional Isomers or Chain-Shortened Analogs


Within the benzo[b]thiophene-3-yl alkylamine series, even minor changes in amine position or linker length produce measurable differences in key molecular descriptors that drive target engagement, metabolic stability, and solubility [1]. The 2-amine isomer (butan-2-amine) places the protonatable nitrogen at a secondary carbon, introducing a chiral center and altering both the pKₐ of the amine and the conformational ensemble accessible to the molecule compared with the terminal-amine isomer 4-(benzo[b]thiophen-3-yl)butan-1-amine . These differences directly impact critical procurement considerations such as enantiomeric composition requirements, synthetic route complexity, and biological assay reproducibility [2]. Generic substitution without head-to-head validation therefore risks introducing uncontrolled variables that can undermine SAR campaigns, crystallography studies, and in vivo pharmacokinetic profiling.

Quantitative Differentiation of 4-(Benzo[b]thiophen-3-yl)butan-2-amine Versus Closest Analogs


Chiral Center Introduction: 4-(Benzo[b]thiophen-3-yl)butan-2-amine vs. 4-(Benzo[b]thiophen-3-yl)butan-1-amine

The butan-2-amine side chain of the target compound contains a stereocenter at C-2 (the carbon bearing the amine), yielding a racemic mixture of (R)- and (S)-enantiomers unless an enantioselective synthesis or chiral resolution step is employed. In contrast, the positional isomer 4-(benzo[b]thiophen-3-yl)butan-1-amine (CAS 1338950-74-5) bears the primary amine at a terminal, non-chiral carbon and is inherently achiral . This structural distinction is reflected in the Undefined Atom Stereocenter Count: 1 for the target compound versus 0 for the 1-amine isomer [1].

Chirality Enantiomeric resolution Structure–activity relationship

Hydrogen Bond Acceptor Count: 4-(Benzo[b]thiophen-3-yl)butan-2-amine vs. N-Methylated Analog

The target compound possesses one primary amine (acting as both a hydrogen bond donor and acceptor) plus the thiophene sulfur, yielding a total hydrogen bond acceptor count of 2 [1]. The N-methylated analog N-(benzo[b]thiophen-3-ylmethyl)propan-2-amine (CAS 116654-72-9) replaces one amine hydrogen with a methyl group, reducing the hydrogen bond donor count to 0 while maintaining a similar acceptor count. This difference in H-bond donor capacity (1 vs. 0) has been shown in related benzo[b]thiophene series to modulate blood–brain barrier penetration and off-target binding [2].

Hydrogen bonding Permeability Drug-likeness

Rotatable Bond Count and Conformational Flexibility: 4-(Benzo[b]thiophen-3-yl)butan-2-amine vs. Shorter-Chain 3-(1-Benzothiophen-3-yl)propan-1-amine

The target compound's butan-2-amine linker provides 3 rotatable bonds between the benzo[b]thiophene core and the terminal amine [1], allowing greater conformational sampling than the shorter 3-(1-benzothiophen-3-yl)propan-1-amine (2 rotatable bonds in the linker). Increased rotatable bond count is a double-edged parameter in drug design: it can improve induced-fit binding to flexible protein pockets but also incurs a higher entropic penalty upon binding and may reduce oral bioavailability if exceeding the rule-of-five threshold [2].

Conformational flexibility Entropic penalty Molecular docking

Optimal Research and Industrial Applications for 4-(Benzo[b]thiophen-3-yl)butan-2-amine Based on Verifiable Differentiation


Chiral SAR Exploration in Neuroscience Target Campaigns

The intrinsic chirality of the butan-2-amine side chain [1] makes this compound a strategic choice for laboratories investigating the stereochemical requirements of neurotransmitter receptors or transporters within the benzo[b]thiophene class. Procurement of the racemate followed by chiral chromatographic resolution enables direct paired testing of (R)- and (S)-enantiomers in the same assay, controlling for batch-to-batch variability that would confound separate sourcing of individual enantiomers.

Hydrogen-Bond-Dependent Pharmacophore Model Construction

With exactly one hydrogen bond donor (primary amine) and two acceptors [1], 4-(benzo[b]thiophen-3-yl)butan-2-amine serves as a well-defined donor/acceptor probe for building and validating 3D pharmacophore models. Its balanced H-bond profile, distinct from N-alkylated or chain-shortened analogs , enables researchers to systematically assess the contribution of a single amine donor to target binding affinity without confounding contributions from additional polar functionalities.

Conformational Sampling Studies in Flexible Binding Sites

The 3-rotatable-bond linker [1] positions this compound as a useful scaffold for studying induced-fit recognition in targets with deep, flexible binding pockets—such as certain GPCRs, nuclear receptors, or cytochrome P450 enzymes. The additional torsional degree of freedom, relative to shorter-chain analogs, allows the terminal amine to sample a broader spatial volume, which can be leveraged in molecular dynamics simulations and free-energy perturbation calculations to map binding site plasticity.

Synthetic Intermediate for 3-Substituted Benzo[b]thiophene Libraries

The primary amine handle at the 2-position of the butyl chain provides a reactive site for amide bond formation, reductive amination, or sulfonamide coupling, enabling rapid diversification into compound libraries . Its differentiation from the 1-amine positional isomer is critical here: the secondary carbon attachment alters the steric environment around the amine, influencing reaction rates and yields in parallel synthesis workflows, thereby making it the preferred scaffold when a branched, chiral linker is desired.

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